

The Fluorescent Probe C12 NBD Sphingomyelin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: C12 NBD Sphingomyelin

Cat. No.: B12407619

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An in-depth exploration of the discovery, synthesis, and application of **C12 NBD Sphingomyelin**, a vital tool in the study of lipid metabolism, membrane dynamics, and cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a comprehensive overview of this fluorescent sphingolipid analog.

Introduction: Shedding Light on Sphingolipid Biology

The study of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes, has been significantly advanced by the development of fluorescently labeled analogs. Among these, **C12 NBD Sphingomyelin** has emerged as a powerful tool for investigating the intricate pathways of sphingolipid metabolism and transport. Its utility stems from the attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to a sphingomyelin backbone containing a 12-carbon acyl chain. This modification allows for the direct visualization and quantification of sphingomyelin dynamics within cellular and model membrane systems.

The genesis of NBD-labeled lipids as membrane probes has provided researchers with a versatile methodology to explore membrane organization and dynamics.^{[1][2][3][4]} **C12 NBD Sphingomyelin**, a specific iteration of this technology, is particularly valuable as a substrate for sphingomyelinase, an enzyme central to sphingolipid signaling pathways.^{[5][6][7][8]} Its fluorescence properties, with an excitation maximum around 470 nm and an emission

maximum around 525 nm, are well-suited for standard fluorescence microscopy and spectroscopy techniques.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical Properties and Specifications

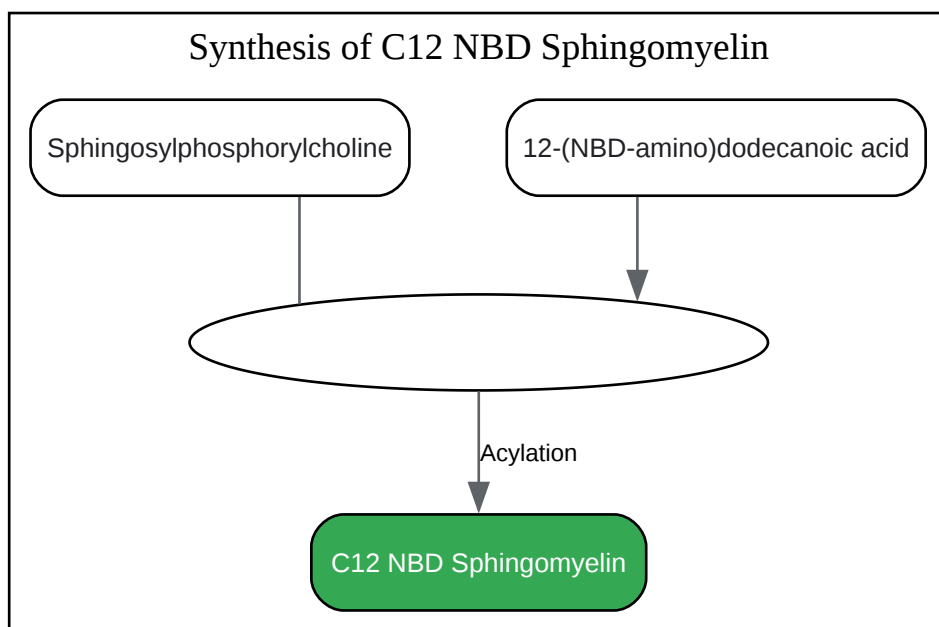
A clear understanding of the physicochemical properties of **C12 NBD Sphingomyelin** is crucial for its effective application in experimental settings. The key quantitative data for this molecule are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Name	N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine	[9] [10]
Molecular Formula	C41H73N6O9P	[7] [8] [9]
Molecular Weight	825.03 g/mol	[8]
CAS Number	254117-01-6	[5]
Excitation Maximum (Ex)	~470 nm	[5] [6] [7]
Emission Maximum (Em)	~525 nm	[5] [6] [7]
Appearance	Yellow to orange solid powder	[7]
Solubility	Soluble in Chloroform:Methanol (2:1) and Methanol	[8]
Purity	≥98% (by TLC)	[8]

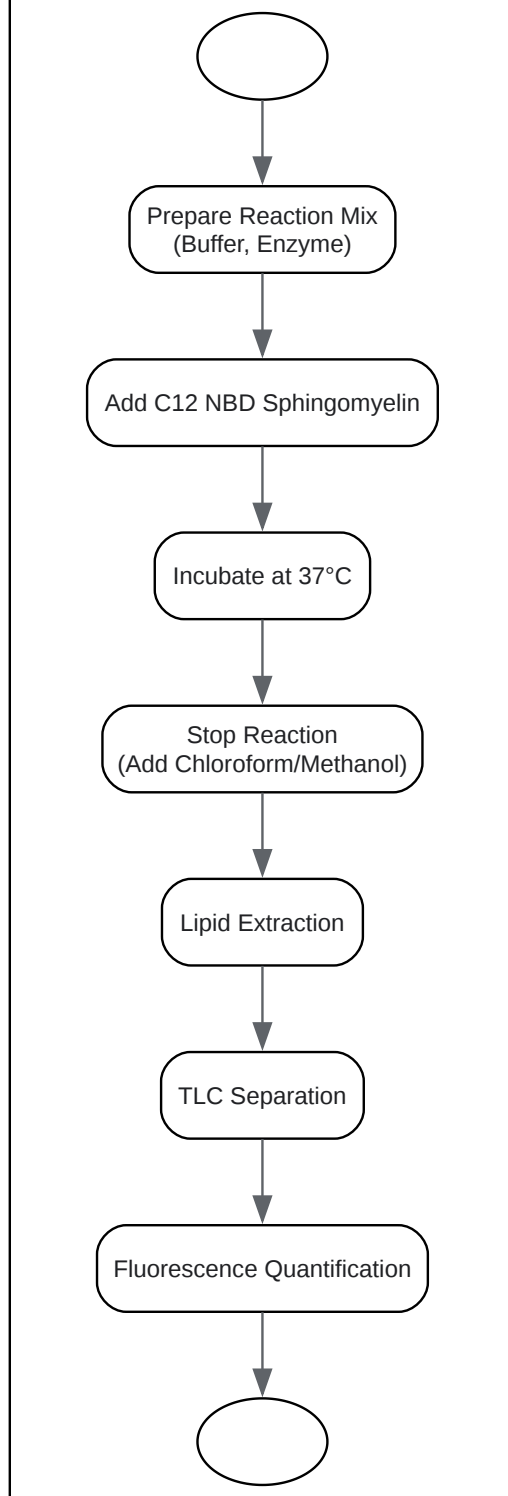
Synthesis of C12 NBD Sphingomyelin

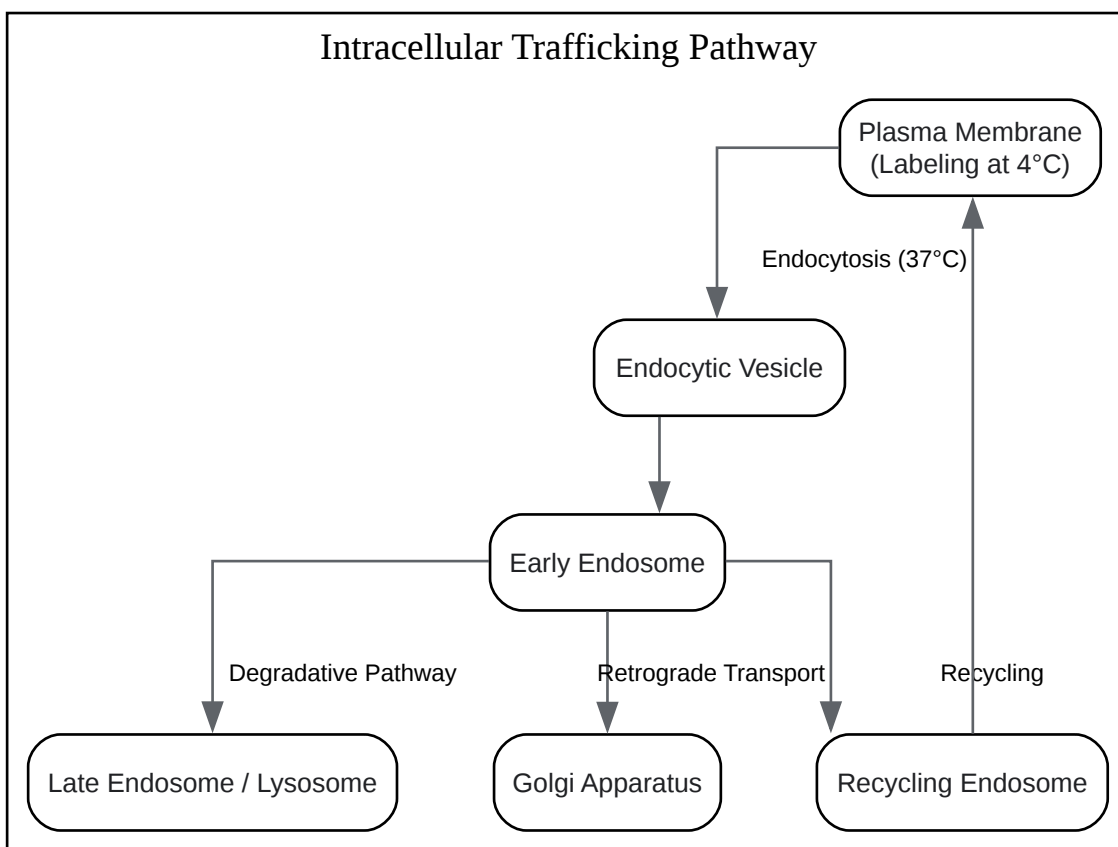
The synthesis of **C12 NBD Sphingomyelin** can be achieved through a multi-step process. A common approach involves the acylation of sphingosylphosphorylcholine with an NBD-labeled fatty acid. Another documented method for preparing fluorescently labeled sphingomyelin involves a reverse hydrolysis reaction catalyzed by sphingolipid ceramide N-deacylase.[\[5\]](#)[\[8\]](#)

A representative synthetic pathway is outlined below:



Sphingomyelinase Assay Workflow





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